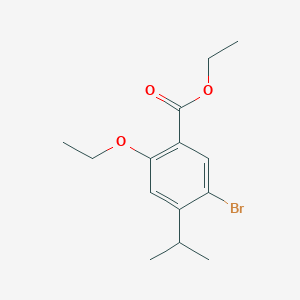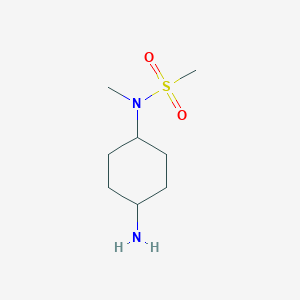
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is an organic compound with a complex structure that includes ethoxy, iso-propyl, and bromine substituents on a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an appropriate benzoate ester, followed by the introduction of ethoxy and iso-propyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amide derivatives.
Aplicaciones Científicas De Investigación
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and iso-propyl groups can influence the compound’s binding affinity and specificity, while the bromine atom may participate in halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromobenzoate: A simpler analog with only a bromine substituent.
Ethyl 4-ethoxybenzoate: Contains an ethoxy group but lacks the bromine and iso-propyl substituents.
Iso-propyl 2-bromobenzoate: Features an iso-propyl group and bromine but lacks the ethoxy group.
Uniqueness
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is unique due to the combination of ethoxy, iso-propyl, and bromine substituents on the benzoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H19BrO3 |
|---|---|
Peso molecular |
315.20 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19BrO3/c1-5-17-13-8-10(9(3)4)12(15)7-11(13)14(16)18-6-2/h7-9H,5-6H2,1-4H3 |
Clave InChI |
ZJNFUIGOOWEZFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C(C)C)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)






![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)


![Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)


